molecular formula C23H29ClN12O4S B12743204 N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate CAS No. 121575-61-9

N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate

Cat. No.: B12743204
CAS No.: 121575-61-9
M. Wt: 605.1 g/mol
InChI Key: WWWZTNFXUQCUDS-UHFFFAOYSA-L
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Description

N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate is a complex organic compound characterized by its unique structure, which includes multiple triazolium groups and diazenyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate typically involves multiple steps, starting with the preparation of the triazolium salts. These salts are then subjected to diazotization reactions to form the diazenyl linkages. The final step involves the coupling of the diazenyl intermediates with the chlorinated phenyl groups under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization and chromatography, would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the triazolium groups.

    Reduction: Reduction reactions can break the diazenyl linkages, leading to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolium oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate involves its interaction with molecular targets such as enzymes and receptors. The triazolium groups can form strong interactions with nucleophilic sites, while the diazenyl linkages can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-2,4-dimethoxychalcone: A compound with a similar chloro-substituted phenyl group but different functional groups.

    4-Chloro-3,5-dimethylphenyl 2-thiophenecarboxylate: Another compound with a chloro-substituted phenyl group and different functional groups.

Uniqueness

N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N’-methylethane-1,2-diamine;sulfate is unique due to its multiple triazolium and diazenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

121575-61-9

Molecular Formula

C23H29ClN12O4S

Molecular Weight

605.1 g/mol

IUPAC Name

N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate

InChI

InChI=1S/C23H29ClN12.H2O4S/c1-32(19-9-6-17(7-10-19)26-28-22-30-35(4)15-33(22)2)13-12-25-21-11-8-18(14-20(21)24)27-29-23-31-36(5)16-34(23)3;1-5(2,3)4/h6-11,14-16,25H,12-13H2,1-5H3;(H2,1,2,3,4)/q+2;/p-2

InChI Key

WWWZTNFXUQCUDS-UHFFFAOYSA-L

Canonical SMILES

CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCNC3=C(C=C(C=C3)N=NC4=NN(C=[N+]4C)C)Cl)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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